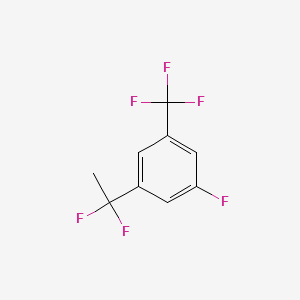
4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “4-(1,1-Difluoroethyl)-1-fluoro-”, the InChI code is "1S/C9H6F6/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, density, and other factors. For a similar compound, “4-(1,1-Difluoroethyl)-1-fluoro-”, the molecular weight is 228.14 .Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
One significant application of partially fluorinated benzenes like 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene is in organometallic chemistry and catalysis. These compounds serve as versatile solvents for organometallic reactions and transition-metal-based catalysis. Their fluorine substituents decrease their ability to donate π-electron density, making them weakly binding to metal centers. This property allows these compounds to be used as non-coordinating solvents or readily displaced ligands in various chemical reactions, providing a broad scope for synthetic applications (Pike, Crimmin, & Chaplin, 2017).
Fluorination Techniques
Another crucial application area is in the development of new fluorination techniques, which are essential for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals. For instance, a practical and convenient method for fluorinating 1,3-dicarbonyl compounds involves the direct use of aqueous hydrofluoric acid, highlighting the relevance of fluorination reactions in modern organic synthesis (Kitamura, Kuriki, Morshed, & Hori, 2011).
Material Sciences
In material sciences, compounds like this compound can lead to the synthesis of novel materials. For example, hyperbranched poly(arylene ether)s with high molecular weight and excellent thermal stability have been synthesized from a trifluoromethyl-activated trifluoro monomer, demonstrating the role of such compounds in the development of advanced polymers with significant industrial applications (Banerjee, Komber, Häussler, & Voit, 2009).
Environmental Applications
In environmental applications, the degradation of compounds like difluorobenzenes has been studied for bioremediation purposes. Microbial strains capable of degrading such compounds offer potential solutions for treating industrial waste and mitigating environmental pollution (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1,1-difluoroethyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-7(5-8(6)10)9(2,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDDLAXSGOTLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)


![[4-(difluoromethyl)phenyl] propanoate](/img/structure/B1390555.png)




![6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B1390562.png)
![2,4-Dichloropyrido[3,4-D]pyrimidine](/img/structure/B1390563.png)



